molecular formula C5H11Cl2N3 B8052336 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B8052336
M. Wt: 184.06 g/mol
InChI Key: SZRAWKREQLBSOZ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes an imidazole ring attached to a methyl group and an amine group, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-carboxaldehyde with methylamine under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal and antibacterial agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is similar to other imidazole derivatives, such as 1-methylimidazole and 1,4-dimethylimidazole. These compounds share the imidazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the imidazole ring, methyl group, and amine group, which gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-Methylimidazole

  • 1,4-Dimethylimidazole

  • 2-Methylimidazole

  • 4-Methylimidazole

This comprehensive overview provides a detailed understanding of 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-4-8-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRAWKREQLBSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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